5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazole ring fused with an oxadiazole ring, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methyl-3-amino-pyrazole with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole ring, known for their diverse pharmacological activities.
Uniqueness
5-(1-Methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and other applications .
Properties
Molecular Formula |
C7H6N4O3 |
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Molecular Weight |
194.15 g/mol |
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-2-4(9-11)6-8-5(7(12)13)10-14-6/h2-3H,1H3,(H,12,13) |
InChI Key |
PHRYPGHQOXWYEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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